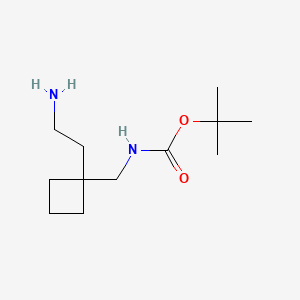
tert-Butyl ((1-(2-aminoethyl)cyclobutyl)methyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl ((1-(2-aminoethyl)cyclobutyl)methyl)carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a cyclobutyl ring, and an aminoethyl side chain. This compound is often used as a building block in organic synthesis and has applications in various fields such as medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1-(2-aminoethyl)cyclobutyl)methyl)carbamate typically involves the reaction of tert-butyl chloroformate with 1-(2-aminoethyl)cyclobutylmethanol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
化学反应分析
Types of Reactions
tert-Butyl ((1-(2-aminoethyl)cyclobutyl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The aminoethyl side chain can be oxidized to form corresponding oxo derivatives.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of the aminoethyl side chain.
Reduction: Amines derived from the reduction of the carbamate group.
Substitution: Various substituted carbamates depending on the reagents used.
科学研究应用
tert-Butyl ((1-(2-aminoethyl)cyclobutyl)methyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of tert-Butyl ((1-(2-aminoethyl)cyclobutyl)methyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific biological pathways, depending on its structure and functional groups. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity.
相似化合物的比较
Similar Compounds
- tert-Butyl N-(2-aminoethyl)-N-methylcarbamate
- tert-Butyl N-(2-aminoethyl)carbamate
- tert-Butyl N-(2-hydroxyethyl)carbamate
Uniqueness
tert-Butyl ((1-(2-aminoethyl)cyclobutyl)methyl)carbamate is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold in medicinal chemistry and drug design.
属性
分子式 |
C12H24N2O2 |
|---|---|
分子量 |
228.33 g/mol |
IUPAC 名称 |
tert-butyl N-[[1-(2-aminoethyl)cyclobutyl]methyl]carbamate |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-12(7-8-13)5-4-6-12/h4-9,13H2,1-3H3,(H,14,15) |
InChI 键 |
CEUZCXIDIWNZRL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCC1(CCC1)CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


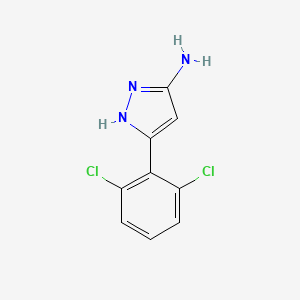

![3-ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylicacidhydrochloride](/img/structure/B13572435.png)
![7-Thiaspiro[3.5]nonan-2-one](/img/structure/B13572436.png)

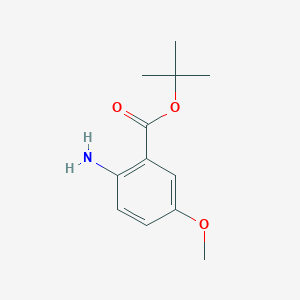
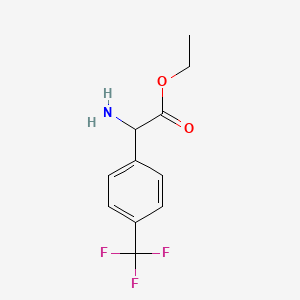
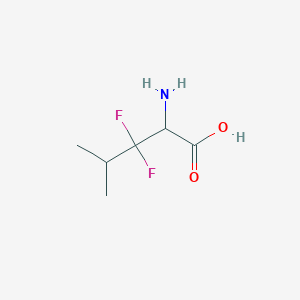
![1-[2-(2-Methoxy-4-methylphenyl)ethyl]piperazine](/img/structure/B13572465.png)
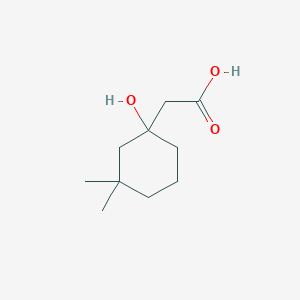
![3-{[(Benzyloxy)carbonyl]amino}-3-(2,3-dimethoxyphenyl)propanoic acid](/img/structure/B13572478.png)
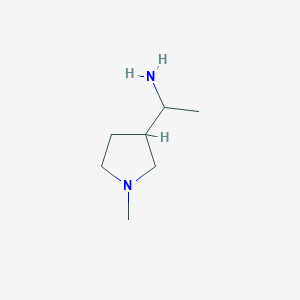
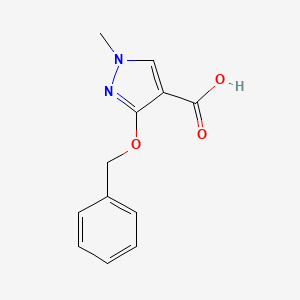
![Tert-butyl3-formyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13572500.png)
